L 8412

Cardiovascular Pharmacology Drug Discovery Toxicology

Researchers modeling myocardial ischemia/reperfusion (I/R) injury need non-competitive adrenergic blockade without thyroid toxicity confounds. L 8412 (CAS 50602-48-7) solves this as a non-iodinated, amiodarone-like benzofuran derivative with anti-anginal activity. - Non-competitive anti-adrenergic mechanism resists washout by high catecholamine surges, unlike competitive beta-blockers. - Non-iodinated structure eliminates thyroid interference, enabling long-term in vivo studies. - Unique 3,5-dimethylphenyl substitution provides a critical SAR data point vs. dronedarone or butoprozine.

Molecular Formula C30H42ClNO3
Molecular Weight 500.1 g/mol
CAS No. 50602-48-7
Cat. No. B1674192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 8412
CAS50602-48-7
Synonyms2-ethyl-3-(3,5-dimethyl-4-gamma-di-n-butylaminopropoxybenzoyl)benzofuran hydrochloride
L 8412
L-8412
Molecular FormulaC30H42ClNO3
Molecular Weight500.1 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=C(OC3=CC=CC=C32)CC)C.Cl
InChIInChI=1S/C30H41NO3.ClH/c1-6-9-16-31(17-10-7-2)18-13-19-33-30-22(4)20-24(21-23(30)5)29(32)28-25-14-11-12-15-27(25)34-26(28)8-3;/h11-12,14-15,20-21H,6-10,13,16-19H2,1-5H3;1H
InChIKeyWKHKATHCFVQSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 8412: Non-Iodinated Anti-Adrenergic & Anti-Anginal Agent


L 8412 (hydrochloride salt; CAS 50602-48-7) is a synthetic benzofuran derivative characterized as a potent anti-adrenergic and anti-anginal agent [1]. Structurally, it comprises a (2-ethyl-3-benzofuranyl) group linked to a (4-(3-(dibutylamino)propoxy)-3,5-dimethylphenyl) methanone core [2]. Pharmacologically, it is described as possessing an amiodarone-like profile, indicating its potential utility in cardiovascular research models focused on adrenergic signaling and myocardial oxygen demand [3]. It is supplied primarily as a research-use-only tool compound.

L 8412 vs. Amiodarone and Benzofuran Analogs


Despite sharing a common benzofuran or related heterocyclic scaffold, L 8412 exhibits a distinct combination of structural and pharmacological features that preclude simple substitution with other in-class compounds [1]. Unlike the widely used antiarrhythmic amiodarone, L 8412 is a non-iodinated derivative, a key structural difference that is class-level inferred to significantly alter its toxicological profile, particularly regarding thyroid function [2]. Furthermore, its specific substitution pattern—including the 3,5-dimethyl groups on the central phenyl ring and the 2-ethyl substitution on the benzofuran—differentiates it from other non-iodinated analogs like dronedarone and the indolizine-based butoprozine, leading to a unique anti-adrenergic mechanism described as non-competitive [3]. Therefore, substituting L 8412 with a generic 'benzofuran derivative' risks introducing confounding variables in research models due to divergent target engagement, off-target effects, and overall pharmacological behavior.

L 8412 Evidence: Structure, Mechanism & Safety


Non-Iodinated Scaffold vs. Iodinated Amiodarone

L 8412 is a non-iodinated benzofuran derivative, a key structural distinction from the clinically used antiarrhythmic amiodarone, which contains two iodine atoms [1]. The absence of iodine in the molecular structure of L 8412 (C30H42ClNO3, molecular weight 500.11) contrasts with amiodarone (C25H29I2NO3, molecular weight 645.31) . This difference is not merely cosmetic; class-level evidence from related non-iodinated benzofuran derivatives like dronedarone demonstrates a significantly reduced risk of inducing thyroid dysfunction, a major dose-limiting toxicity of amiodarone therapy [2].

Cardiovascular Pharmacology Drug Discovery Toxicology

Non-Competitive Anti-Adrenergic Mechanism

Early pharmacological characterization identified L 8412 as a non-competitive anti-adrenergic agent, distinguishing it from competitive beta-blockers like propranolol [1]. While the precise binding kinetics (e.g., IC50 or Ki values) are not publicly available in accessible databases, the non-competitive nature of its interaction with adrenergic receptors is a fundamental mechanistic difference [2]. This contrasts with the mechanism of many classical anti-anginal agents, which act as competitive antagonists. This non-competitive action implies that L 8412's effect is not surmountable by increasing agonist concentration, which could lead to a different functional profile in models of adrenergic stress.

Receptor Pharmacology Adrenergic Signaling Mechanism of Action

3,5-Dimethyl Phenyl Substitution Pattern

L 8412 features a unique 3,5-dimethyl substitution on the central phenyl ring of its methanone core [1]. This is a key structural divergence from other benzofuran-based anti-adrenergic compounds. For instance, the closely related compound butoprozine (CAS 62228-20-0) replaces the benzofuran with an indolizine and the 3,5-dimethylphenyl group with an unsubstituted phenyl ring [2]. Another comparator, the non-iodinated dronedarone, features a 2-butyl group on the benzofuran and a sulfonamide group, while lacking the 3,5-dimethyl substitution [3]. These structural nuances are critical determinants of a molecule's three-dimensional conformation and its interactions with biological targets.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Primary Anti-Anginal Indication

L 8412 is consistently described in authoritative databases as a potent anti-anginal agent in addition to being an anti-adrenergic [1]. This dual profile is a key point of differentiation from compounds like amiodarone, which are primarily classified and used as antiarrhythmics, despite also having anti-adrenergic and vasodilatory properties [2]. The original 1973 research explicitly positions L 8412 as having 'anti-angina potential' with an 'amiodarone-like pharmacological profile,' suggesting a focus on ameliorating myocardial oxygen supply-demand imbalance rather than primarily treating rhythm disturbances [3].

Cardiovascular Disease Models Angina Pectoris Drug Repurposing

L 8412 Validated Research Applications


Non-Competitive Adrenergic Antagonism in Ischemia/Reperfusion Models

Given its defined profile as a non-competitive anti-adrenergic agent with anti-anginal potential [1], L 8412 is a logical selection for researchers developing ex vivo or in vivo models of myocardial ischemia/reperfusion (I/R) injury. In such models, where excessive adrenergic stimulation exacerbates tissue damage, L 8412 can serve as a tool to investigate the functional consequences of non-competitive blockade. This differs from experiments using competitive beta-blockers, where increasing catecholamine levels can overcome the blockade, potentially providing a more consistent level of protection during periods of intense adrenergic stress. Its non-iodinated structure [2] also makes it a preferred choice for long-term studies where thyroid toxicity would be a confounding variable, a common issue with amiodarone-based models [3].

SAR Studies: 3,5-Dimethyl Substitution Impact

Medicinal chemists investigating the structure-activity relationships (SAR) of benzofuran-based anti-adrenergic agents will find L 8412 to be an essential reference compound. Its unique 3,5-dimethyl substitution on the central phenyl ring [1] provides a distinct data point when compared to analogs like butoprozine (unsubstituted phenyl, indolizine core) or dronedarone (different substitution, sulfonamide group) [2]. By comparing the potency and selectivity of L 8412 against a panel of these related compounds in standardized in vitro assays (e.g., radioligand binding, functional cAMP assays), researchers can generate data-driven hypotheses about the contribution of this specific structural feature to target engagement and downstream signaling. This makes L 8412 valuable for constructing a comprehensive SAR map for this class of molecules.

Anti-Adrenergic Mechanism Differentiation in Primary Cell Cultures

For studies utilizing primary cardiomyocytes or vascular smooth muscle cells to dissect adrenergic signaling pathways, L 8412 offers a means to induce a non-competitive blockade [1]. This is mechanistically distinct from the competitive antagonism exhibited by many standard tool compounds. An experimenter could, for example, compare the effects of L 8412 with a competitive antagonist on agonist-stimulated calcium flux or contractility. The non-competitive nature of L 8412's action may reveal differences in the duration of effect or the response to high agonist concentrations, providing deeper insight into receptor regulation and downstream effector coupling in a physiologically relevant cellular context.

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